Enantiomeric Identity: (S)-Stereochemistry Retention from L-Histidine Precursor
The compound is synthesized from L-histidine methyl ester, retaining the (S)-configuration at the carbon corresponding to the α-carbon of histidine [1]. In contrast, the racemic analogue or the (R)-enantiomer, if used in HDH inhibitor assembly, would be expected to show markedly different enzymatic recognition because Brucella suis HDH is stereospecific for L-histidine-derived substrates [2]. The target compound provides ≥97% enantiomeric purity as the (S)-enantiomer (vendor specification, methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate 97%) .
| Evidence Dimension | Enantiomeric purity and stereochemical fidelity |
|---|---|
| Target Compound Data | (S)-enantiomer; ≥97% purity (vendor specification); derived from L-histidine methyl ester |
| Comparator Or Baseline | Racemic methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate or (R)-enantiomer |
| Quantified Difference | Racemate and (R)-enantiomer data not available in open literature; HDH stereospecificity implies differential binding |
| Conditions | Synthesis from L-histidine methyl ester dihydrochloride via cyclization with CDI or Vilsmeier reagent; chiral HPLC or polarimetry for enantiomeric excess determination |
Why This Matters
Procuring the (S)-enantiomer rather than a racemic mixture ensures stereochemical consistency for structure-activity relationship (SAR) studies and avoids introducing an inactive or off-target-active enantiomer into biological assays.
- [1] Garcia-Egido, E.; Fernandez-Suarez, M.; Munoz, L. J. Org. Chem. 2008, 73, 2909–2911. DOI: 10.1021/jo702506v. View Source
- [2] Turtaut, F.; Lopez, M.; Ouahrani-Bettache, S.; Köhler, S.; Winum, J.-Y. Oxo- and thiooxo-imidazo[1,5-c]pyrimidine molecule library: Beyond their interest in inhibition of Brucella suis histidinol dehydrogenase, a powerful protection tool in the synthesis of histidine analogues. Bioorg. Med. Chem. Lett. 2014, 24, 5008–5010. View Source
